molecular formula C18H19N7O2S B6447751 N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine CAS No. 2549043-49-2

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine

Cat. No.: B6447751
CAS No.: 2549043-49-2
M. Wt: 397.5 g/mol
InChI Key: VOHMHLYUNQFZKM-UHFFFAOYSA-N
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Description

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-methyl-1,1-dioxo-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-24(18-13-4-2-3-5-15(13)28(26,27)23-18)12-6-8-25(9-7-12)17-14-10-21-22-16(14)19-11-20-17/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMHLYUNQFZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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